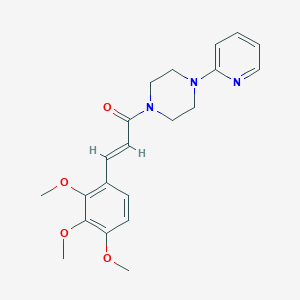

1-(2-Pyridinyl)-4-(3-(2,3,4-trimethoxyphenyl)acryloyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Pyridinyl)-4-(3-(2,3,4-trimethoxyphenyl)acryloyl)piperazine, also known as TAPP, is a chemical compound that has been the subject of scientific research due to its potential applications in drug development. TAPP belongs to the class of piperazine derivatives and has been shown to exhibit various biological activities, including anticancer, antifungal, and antiviral properties.

Scientific Research Applications

Platelet-Activating Factor Antagonism

Compounds related to 1-(2-Pyridinyl)-4-(3-(2,3,4-trimethoxyphenyl)acryloyl)piperazine have been found to be potent platelet-activating factor (PAF) antagonists. A study by Carceller et al. (1996) discovered that replacing the polar head of a series of piperazines led to the identification of new PAF antagonists with high in vitro and in vivo potency, which was significant for pharmacological applications (Carceller et al., 1996).

Antiplatelet Activities

Further research into derivatives of piperlongumine, a pyridone alkaloid, revealed that compounds synthesized from 3,4,5‐trimethoxycinnamic acid exhibited inhibitory effects on platelet aggregation. This work by Park et al. (2008) highlights the potential use of these compounds in developing new antiplatelet agents (Park et al., 2008).

Biocompatibility and Biodegradability

In the field of materials science, compounds like 1,4-bis(acryloyl)piperazine have been used to create poly(amidoamine) (PAA) hydrogels. These hydrogels show promise as scaffolds for peripheral nerve regeneration due to their mechanical strength, biocompatibility, and biodegradability, as demonstrated in a study by Mauro et al. (2013) (Mauro et al., 2013).

Drug Carrier Potential

Poly(amidoamine)s synthesized from bis-acryloylpiperazine derivatives have been investigated for their potential as drug carriers. Ranucci et al. (1991) assessed the cytotoxicity and degradation rate of these compounds, finding them suitable for use in the organism based on their lower toxicity compared to poly-L-lysine (Ranucci et al., 1991).

Chemical Synthesis and Derivatization

Compounds with structures similar to 1-(2-Pyridinyl)-4-(3-(2,3,4-trimethoxyphenyl)acryloyl)piperazine have been used in various chemical syntheses and derivatization processes. For instance, Qiao et al. (2011) employed piperazine-based derivatives for peptide carboxyl group derivatization, demonstrating improved ionization efficiency in mass spectrometry analysis (Qiao et al., 2011).

properties

IUPAC Name |

(E)-1-(4-pyridin-2-ylpiperazin-1-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4/c1-26-17-9-7-16(20(27-2)21(17)28-3)8-10-19(25)24-14-12-23(13-15-24)18-6-4-5-11-22-18/h4-11H,12-15H2,1-3H3/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUGVQMKTCSLLH-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC=CC=N3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC=CC=N3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Pyridinyl)-4-(3-(2,3,4-trimethoxyphenyl)acryloyl)piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2913633.png)

![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2913638.png)

![2-(3-Chlorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2913639.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2913641.png)

![3-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]propanoic acid](/img/structure/B2913642.png)

![N1-(4-methylbenzyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2913645.png)

![7-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B2913650.png)